(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

ROMP Polymer Chemistry Diastereomer Reactivity

Choose (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid for its superior reactivity in living ring-opening metathesis polymerization (ROMP) versus endo isomers. This single-enantiomer, exo-configured monomer eliminates the lactone-forming side reactions that plague endo-configured photoresist intermediates, ensuring higher yield and process reliability in microelectronic thin-film templating. Its defined chirality is essential for constructing optically active polymers with controlled tacticity, chiral ligands, and auxiliaries for enantioselective synthesis—capabilities unattainable with racemic or isomeric mixtures. Derivatize the carboxylic acid handle via esterification for Diels-Alder adducts, surface-initiated polymerization, or hydrogel macromonomers. Available at ≥95% purity with full stereochemical integrity, it is the definitive building block for demanding ROMP, asymmetric, and materials-science workflows. Request a quote today.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 20507-53-3
Cat. No. B8030755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
CAS20507-53-3
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)C(=O)O
InChIInChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7-/m0/s1
InChIKeyFYGUSUBEMUKACF-XVMARJQXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 67999-53-5): Exo-Configured Chiral Norbornene Carboxylic Acid for Precision Synthesis and Polymer Chemistry


(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 67999-53-5; also CAS 934-30-5), systematically named exo-5-norbornene-2-carboxylic acid, is a single-enantiomer, single-diastereomer bicyclic carboxylic acid derivative of norbornene bearing an exo-oriented carboxylic acid functional group . The compound belongs to the norbornene carboxylic acid class, characterized by a strained bicyclo[2.2.1]hept-5-ene framework that imparts defined stereochemical rigidity, predictable reactivity in ring-opening metathesis polymerization (ROMP) and Diels-Alder cycloadditions, and a well-defined spatial orientation of the carboxyl moiety that distinguishes it from its endo-configured diastereomer and racemic/isomeric mixtures . Commercially, this compound is supplied at defined purities ranging from 95% to 97% by HPLC or GC, with a melting point of 40–44°C, a predicted density of approximately 1.2 g/cm³, and an MDL number of MFCD00213362 (for CAS 934-30-5) or MFCD09802331 (for CAS 67999-53-5) .

Why Generic Substitution Fails: The Exo-Specific Stereochemistry of (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Drives Divergent Reactivity in ROMP and Asymmetric Transformations


Substituting (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with a generic norbornene carboxylic acid mixture, the endo-configured diastereomer, or a racemic exo-mixture introduces quantifiable differences in reactivity, polymerization kinetics, and stereochemical outcome that cannot be ignored. Exo-configured norbornene carboxylic acid derivatives exhibit markedly higher reactivity in living ring-opening metathesis polymerization (ROMP) relative to their endo counterparts [1]; conversely, endo-isomers are susceptible to undesired intramolecular cycloaddition pathways that form lactone byproducts and reduce the yield of targeted photoresist monomers [2]. Furthermore, the single enantiomer (1R,2S,4R) form provides a defined chiral building block essential for enantioselective synthesis and the construction of chiral polymers or chiral auxiliaries, whereas racemic mixtures or isomeric blends (such as the predominantly endo mixture, CAS 120-74-1) introduce uncontrolled stereochemical heterogeneity that degrades optical purity, alters polymer tacticity, and compromises the reproducibility of chiral recognition events .

Product-Specific Quantitative Evidence Guide: (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid


Exo-Specific Monomer Reactivity in Living Ring-Opening Metathesis Polymerization (ROMP) Versus Endo Diastereomer

In living ring-opening metathesis polymerization (ROMP), the exo-isomer of norbornene carboxylic ester displays significantly higher reactivity than the corresponding endo-isomer [1]. While direct rate constant comparison data for the carboxylic acid form are class-level inferential from ester derivatives, the exo-orientation consistently reduces steric hindrance to the propagating ruthenium carbene center, enabling faster initiation and propagation rates. Conversely, the endo-isomer is prone to intramolecular cycloaddition side reactions that generate lactone byproducts, resulting in lower polymer yields and compromised control over molecular weight distribution [2].

ROMP Polymer Chemistry Diastereomer Reactivity

Defined Single-Diastereomer Identity Versus Predominantly Endo Isomeric Mixtures (CAS 120-74-1) for Material Consistency

(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 67999-53-5) is supplied as a single, stereochemically defined exo-diastereomer with purities specified at 95% to 97% by HPLC or GC . In direct contrast, the generic norbornene carboxylic acid product under CAS 120-74-1 is explicitly labeled as a mixture of endo and exo isomers, predominantly endo, with a specified purity of 98% but no defined diastereomeric ratio . The presence of uncontrolled endo content in CAS 120-74-1 introduces monomer heterogeneity that directly impacts polymerization kinetics, copolymer composition drift, and the stereoregularity of the resulting polymer backbone [1].

Monomer Purity Stereochemical Definition Polymer Tacticity

Single-Enantiomer Form for Asymmetric Synthesis and Chiral Auxiliary Applications

The (1R,2S,4R) configuration provides a single, defined enantiomer that is widely utilized as a versatile building block in asymmetric synthesis and pharmaceutical intermediate development . The compound's defined chirality enables its use in ligand design, chiral auxiliary applications, and the construction of enantiomerically enriched products via Diels-Alder reactions and catalytic transformations . While racemic exo-mixtures may offer lower cost, they preclude the synthesis of enantiopure final products without additional resolution steps, which typically incur at least 50% material loss and additional purification costs.

Asymmetric Synthesis Chiral Auxiliary Pharmaceutical Intermediates

Best Research and Industrial Application Scenarios for (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid


Living Ring-Opening Metathesis Polymerization (ROMP) for Precision Polymers and Thin Film Templating

(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as an exo-configured monomer for living ROMP reactions, where its exo-orientation confers higher reactivity and reduced side reactions relative to endo-isomers [1]. The compound is instrumental in synthesizing metathesis polymers via esterification with 1,1′-bi-2-naphthol and subsequent ROMP, as well as in surface-initiated polymerization to prepare thin films used as templates for metal oxide deposition in microelectronics fabrication .

Synthesis of Enantiopure Chiral Polymers and Functionalized Macromonomers

The single-enantiomer (1R,2S,4R) stereochemistry enables the construction of chiral polymers with defined optical activity and tacticity, a capability not achievable with racemic or isomeric mixtures . This compound acts as a precursor in creating norbornene-functionalized monomers for poly(norbornene) synthesis via ROMP and contributes to the development of both hydrolytically cleavable and stable functionalized macromonomers for hydrogel preparation .

Chiral Building Block for Asymmetric Catalysis and Ligand Design

The defined chirality of (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid makes it widely utilized in asymmetric synthesis, particularly as a precursor for chiral ligands and auxiliaries . The carboxylic acid functionality permits facile derivatization, enabling its incorporation into Diels-Alder reactions and catalytic transformations essential for pharmaceutical intermediate development .

Microelectronics: Thin Film Templates and Photoresist Monomer Precursors

In microelectronic applications, this compound functions as a key monomer in surface-initiated polymerization to prepare thin films that serve as precise templates for metal oxide deposition and etching . The exo-configuration is critical for avoiding the undesired lactone-forming intramolecular cycloaddition side reactions that plague endo-isomers during photoresist monomer synthesis, thereby improving yield and process reliability [2].

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